3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid
Overview
Description
3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxypiperidinylmethyl group. The presence of these functional groups imparts distinct reactivity and potential utility in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The general synthetic route may include:
Preparation of the Aryl Halide Intermediate: The starting material, 3-fluoro-4-bromomethylbenzene, is synthesized through halogenation of the corresponding methylbenzene derivative.
Formation of the Boronic Acid Intermediate: The aryl halide is then subjected to a palladium-catalyzed Suzuki–Miyaura coupling reaction with a boronic acid derivative, such as bis(pinacolato)diboron, under mild conditions.
Introduction of the Hydroxypiperidinyl Group: The resulting boronic ester is further reacted with 4-hydroxypiperidine in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of enzyme inhibitors due to its boronic acid moiety.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The compound may also interact with specific pathways involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the fluorine and hydroxypiperidinyl groups.
4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group instead of the hydroxypiperidinyl group.
Uniqueness
3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the hydroxypiperidinyl group, which enhance its reactivity and potential applications in various fields. The combination of these functional groups imparts distinct chemical properties that differentiate it from other boronic acid derivatives.
Properties
IUPAC Name |
[3-fluoro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOMKFOXXFIWQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCC(CC2)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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